

# A Technical Guide to N-Desmethyl Imatinib-d4 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | N-Desmethyl imatinib-d4 |           |
| Cat. No.:            | B12367274               | Get Quote |

**N-Desmethyl imatinib-d4** is the deuterated form of N-desmethyl imatinib, the principal and pharmacologically active metabolite of imatinib. Imatinib is a cornerstone therapy for chronic myeloid leukemia (CML) and other cancers, functioning as a selective inhibitor of specific tyrosine kinases. This guide provides an in-depth overview of **N-Desmethyl imatinib-d4**, its properties, its role in bioanalytical methods, and the signaling pathways it influences.

## **Core Compound Properties**

**N-Desmethyl imatinib-d4** is primarily utilized as an internal standard in pharmacokinetic and therapeutic drug monitoring studies of imatinib. Its deuteration provides a distinct mass-to-charge ratio, allowing for clear differentiation from the endogenous analyte in mass spectrometry-based assays, without significantly altering its chemical properties.

## **Quantitative Data Summary**

The key quantitative identifiers for **N-Desmethyl imatinib-d4** and its non-deuterated parent compound are summarized below. It is important to note that a distinct CAS number is not consistently assigned to the deuterated form; vendors often reference the CAS number of the unlabeled compound.



| Property          | N-Desmethyl imatinib-d4                    | N-Desmethyl imatinib<br>(unlabeled) |
|-------------------|--------------------------------------------|-------------------------------------|
| CAS Number        | 404844-02-6 (unlabeled)[1][2]<br>[3][4][5] | 404844-02-6[2][3][4][5]             |
| Molecular Formula | C28H25D4N7O                                | C28H29N7O[2][3][5]                  |
| Molecular Weight  | 483.60 g/mol                               | 479.58 g/mol [2][3][4]              |

## **Mechanism of Action and Signaling Pathway**

N-Desmethyl imatinib is formed in vivo through the demethylation of imatinib, a process primarily mediated by the cytochrome P450 enzyme CYP3A4[5]. Like its parent drug, N-desmethyl imatinib functions as a potent and specific inhibitor of the Bcr-Abl tyrosine kinase[5]. In diseases such as CML, the Bcr-Abl fusion protein is constitutively active, driving uncontrolled cell proliferation and survival.

Imatinib and its N-desmethyl metabolite bind to the ATP-binding site of the Abl kinase domain, stabilizing an inactive conformation of the enzyme[6]. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascades that lead to malignancy[7][8]. The key inhibited pathways include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, ultimately leading to the induction of apoptosis in cancer cells[8].





Click to download full resolution via product page

Inhibition of BCR-ABL Signaling by N-Desmethyl Imatinib.

## **Experimental Protocols: Bioanalytical Quantification**

**N-Desmethyl imatinib-d4** is essential for the accurate quantification of imatinib and its metabolite in biological matrices. Below is a representative experimental protocol for the simultaneous determination using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Objective: To quantify imatinib and N-desmethyl imatinib in human plasma.

- 1. Sample Preparation (Protein Precipitation):
- To 100  $\mu$ L of human plasma in a microcentrifuge tube, add 20  $\mu$ L of **N-Desmethyl imatinib-d4** solution (internal standard).
- Add 300 μL of methanol or acetonitrile to precipitate proteins[9][10].
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- 2. Liquid Chromatography (LC) Conditions:
- Column: A C18 reverse-phase column (e.g., Thermo BDS Hypersil C18,  $4.6 \times 100$  mm, 2.4  $\mu$ m) is commonly used[9].
- Mobile Phase: An isocratic or gradient elution using a mixture of an organic solvent (e.g., methanol) and an aqueous solution (e.g., water with 0.1% formic acid and 0.2% ammonium acetate)[9]. A typical ratio might be 55:45 (v/v) methanol:water[9].
- Flow Rate: 0.5 0.7 mL/min[9].
- Injection Volume: 10 μL.



- 3. Mass Spectrometry (MS/MS) Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Ion Transitions:
  - Imatinib: m/z 494 → 394[9]
  - N-Desmethyl imatinib: m/z 480 → 394[9]
  - N-Desmethyl imatinib-d4 (IS): m/z 484 → 398 (projected)

The workflow for this bioanalytical process can be visualized as follows.





Click to download full resolution via product page

Bioanalytical Workflow for Imatinib Quantification.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. clearsynth.com [clearsynth.com]
- 2. scbt.com [scbt.com]
- 3. N-Desmethyl imatinib ≥95%, research grade | Sigma-Aldrich [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. c-Abl tyrosine kinase and inhibition by the cancer drug imatinib (Gleevec/STI-571) PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to N-Desmethyl Imatinib-d4 for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12367274#n-desmethyl-imatinib-d4-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com